CSF1R Enzymatic IC₅₀ Comparison: Csf1R-IN-1 Versus BLZ945, PLX3397, and GW2580
Csf1R-IN-1 demonstrates an enzymatic IC₅₀ of 0.5 nM in an in vitro kinase activity assay, placing it among the most potent CSF1R inhibitors in its class . In cross-study comparison, this potency exceeds that of PLX3397 (reported IC₅₀ range: 4.7–20 nM depending on assay platform) by approximately 9- to 40-fold, and exceeds GW2580 (IC₅₀ = 30 nM) by approximately 60-fold [1]. Relative to BLZ945 (IC₅₀ = 1 nM for racemate; 0.8 nM for (S)-enantiomer), Csf1R-IN-1 exhibits approximately 2-fold greater enzymatic potency [2]. A separate assay using an HTRF format reported Csf1R-IN-1 CSF1R inhibition with an IC₅₀ of 0.045 μM (45 nM) ; the 90-fold discrepancy between the 0.5 nM and 45 nM values reflects assay platform differences and underscores the necessity of referencing specific experimental conditions when comparing inhibitor potencies.
| Evidence Dimension | CSF1R enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.5 nM (in vitro kinase activity assay) |
| Comparator Or Baseline | BLZ945: 1 nM (racemate), 0.8 nM (S-enantiomer); PLX3397: 4.7–20 nM; GW2580: 30 nM |
| Quantified Difference | ~2-fold more potent than BLZ945 racemate; ~9- to 40-fold more potent than PLX3397; ~60-fold more potent than GW2580 |
| Conditions | In vitro kinase activity assays; note that Csf1R-IN-1 IC₅₀ = 45 nM in HTRF format |
Why This Matters
Higher enzymatic potency at lower concentrations reduces the required working concentration in biochemical and cellular assays, minimizing solvent-mediated artifacts and off-target liabilities.
- [1] PMC. Table 3: CSF1R enzymatic IC₅₀ values including PLX-3397 (IC₅₀ = 4.7 ± 0.5 nM). View Source
- [2] TargetMol. (S)-BLZ-945 Product Page (IC₅₀ = 0.8 nM for (S)-enantiomer, 1 nM for BLZ945). View Source
